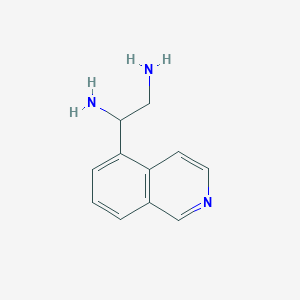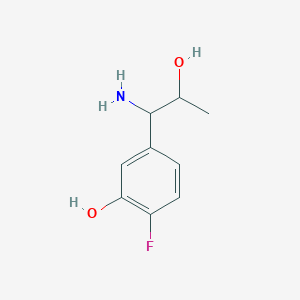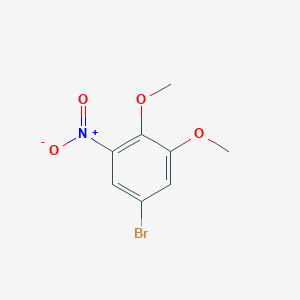
5-Bromo-1,2-dimethoxy-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2-dimethoxy-3-nitrobenzene is an aromatic compound with a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dimethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-Bromo-1,2-dimethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,2-dimethoxy-3-nitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products with additional functional groups such as halogens or alkyl groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Biological Studies: The compound’s derivatives are studied for their biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2-dimethoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,2,3-trimethoxybenzene: Similar structure but with an additional methoxy group.
1-Bromo-3,5-dimethoxybenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.
Uniqueness
5-Bromo-1,2-dimethoxy-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C8H8BrNO4 |
|---|---|
Molekulargewicht |
262.06 g/mol |
IUPAC-Name |
5-bromo-1,2-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-5(9)3-6(10(11)12)8(7)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
GUNGBFGIQFQRME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate](/img/structure/B13053681.png)
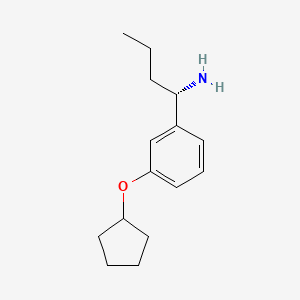
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)

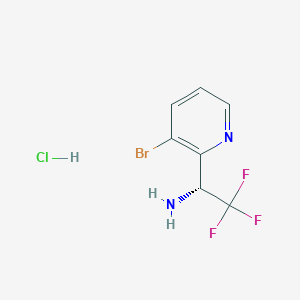
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)


![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)


